Ethyl 4-(3-amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamido)benzoate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 4-[[3-amino-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O4S/c1-3-34-28(33)18-10-12-19(13-11-18)30-26(32)25-24(29)23-20(22-5-4-14-35-22)15-21(31-27(23)36-25)17-8-6-16(2)7-9-17/h4-15H,3,29H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSSBALWZLKSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CO4)C5=CC=C(C=C5)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Ethyl 4-(3-amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamido)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C28H23N3O4S
- Molecular Weight : 497.6 g/mol
- CAS Number : 897833-16-8
| Property | Value |
|---|---|
| Molecular Formula | C28H23N3O4S |
| Molecular Weight | 497.6 g/mol |
| CAS Number | 897833-16-8 |
Anticancer Properties
Recent studies have indicated that compounds containing thieno[2,3-b]pyridine moieties exhibit promising anticancer activities. Ethyl 4-(3-amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamido)benzoate has been investigated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of thieno[2,3-b]pyridine were effective against various tumor cell lines by inducing apoptosis and inhibiting cell cycle progression .
Anti-inflammatory Effects
The compound also shows potential anti-inflammatory properties. It has been suggested that the thieno[2,3-b]pyridine framework can inhibit the IκB kinase (IKK) complex, which is crucial in the NF-κB signaling pathway associated with inflammatory responses . In vitro studies have shown that treatment with similar compounds resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 in synovial cells derived from rheumatoid arthritis patients .
Antimicrobial Activity
Furthermore, derivatives of this compound have been evaluated for antimicrobial activity. A comparative analysis revealed that certain substitutions on the thieno[2,3-b]pyridine scaffold enhanced antimicrobial efficacy against both bacterial and fungal pathogens .
The biological activity of Ethyl 4-(3-amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamido)benzoate is attributed to several mechanisms:
- Inhibition of Kinase Activity : The compound inhibits the IKK complex, leading to reduced NF-κB activation.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Cytokine Modulation : The compound modulates cytokine production, thereby influencing inflammatory responses.
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thieno[2,3-b]pyridine derivatives and evaluated their anticancer activity against various cancer cell lines. The study found that modifications at the amino position significantly enhanced cytotoxicity .
Study 2: Anti-inflammatory Mechanism
Another research article highlighted the anti-inflammatory effects of similar compounds in a murine model of arthritis. The results indicated that treatment with these compounds led to a significant reduction in joint swelling and inflammatory markers .
Study 3: Antimicrobial Efficacy
A comparative study assessed the antimicrobial properties of various thieno[2,3-b]pyridine derivatives against standard strains of bacteria and fungi. The findings revealed that specific structural modifications improved their efficacy against resistant strains .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The thieno[2,3-b]pyridine scaffold is highly versatile, with substituents at positions 3, 4, 6, and 2 critically influencing biological activity and physicochemical properties. The following analogs highlight key variations:
Table 1: Structural and Molecular Comparison of Thieno[2,3-b]pyridine Derivatives
Key Observations:
Position 6 Substituents :
- The target compound’s p-tolyl group (electron-donating) contrasts with trifluoromethyl (-CF₃, electron-withdrawing) in EN300-228750 and CAS 828278-17-6. This affects lipophilicity (logP) and metabolic stability.
- Antiplasmodial activity in ’s fluorophenyl derivative suggests electron-withdrawing groups may enhance bioactivity in certain contexts .
Carbohydrazide derivatives (e.g., compound 11 in ) exhibit strong human serum albumin (HSA) binding via hydrophobic/hydrogen bonds, suggesting the target’s ester group may alter pharmacokinetic profiles .
Furan-2-yl vs.
Therapeutic Potential and Binding Studies
- Anti-infective Applications: Fluorophenyl and cyano-substituted analogs () demonstrate antiplasmodial activity, though the target’s p-tolyl group may redirect selectivity .
- Cancer Research : Furo[2,3-b]pyridines () show breast cancer activity, suggesting fused heterocycles with furan substituents warrant further oncological evaluation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
